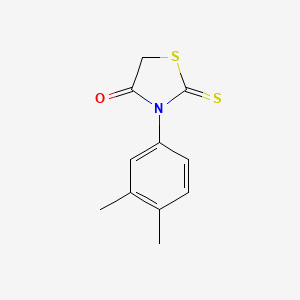

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-7-3-4-9(5-8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSGHHTVESBMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CSC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction yields the desired thiazolidinone compound after purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds with thiazolidine structures exhibit significant antioxidant properties. The antioxidant potential of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been evaluated using various assays, including:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to stabilize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) : This test assesses the compound's ability to reduce ferric ions to ferrous ions, indicating antioxidant capacity.

The compound showed promising results in these assays, suggesting its potential as a natural antioxidant agent .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various pathogens. It demonstrated effectiveness against:

- Bacterial Strains : Including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than conventional antibiotics.

- Fungal Strains : Exhibiting antifungal activity against common pathogenic fungi.

This antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .

Anti-inflammatory Effects

Compounds similar to 3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been reported to possess anti-inflammatory properties. These effects are linked to the inhibition of cyclooxygenase enzymes and modulation of inflammatory pathways. The compound may serve as a lead structure for developing new anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine derivatives. The compound has shown cytotoxic effects against various cancer cell lines, leading to reduced cell viability at higher concentrations. Its mechanism may involve inducing apoptosis and inhibiting tumor growth .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of several thiazolidine derivatives, including 3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The compound exhibited superior scavenging ability for reactive oxygen species compared to traditional antioxidants like phenazone, indicating its potential as an effective antioxidant agent .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of various thiazolidine derivatives, this compound demonstrated significant antibacterial activity against resistant strains of bacteria. Its MIC values were notably lower than those of established antibiotics, suggesting that it could be developed into a new therapeutic agent for treating resistant infections .

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Key Observations:

- Anticancer Activity: Compound 4a, which shares the 3,4-dimethylphenyl group (as an imino substituent), demonstrated potent in vivo anticancer activity against Dalton’s lymphoma ascites (DLA) cells, achieving an 88% increase in lifespan (ILS) at 50 mg/kg . This suggests that the 3,4-dimethylphenyl motif may enhance antitumor efficacy.

- DNA Damage Response : PFMJ, a dimethoxy-substituted analog, inhibits DNA repair enzymes, highlighting the role of electron-donating groups (e.g., methoxy) in targeting nucleic acid processing pathways .

Electronic and Steric Effects

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases lipophilicity (predicted logP ~5.2) compared to methoxy-substituted analogs like PFMJ (logP ~3.5) . This may enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Thiazolidinones

Thiazolidinones are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They have been identified as promising scaffolds in medicinal chemistry due to their broad spectrum of biological activities including:

- Antimicrobial

- Antioxidant

- Anticancer

- Anti-inflammatory

- Antidiabetic

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of thiazolidinone derivatives.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrate effectiveness against various bacterial strains. For instance, a study reported Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/ml against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

| Pseudomonas aeruginosa | 2500 |

| Klebsiella pneumoniae | >5000 |

Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals. Compounds similar to 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been tested for their ability to inhibit lipid peroxidation and reduce oxidative stress markers in various cellular models .

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research. For example, a recent study indicated that certain thiazolidinones could induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The compound's structural features play a crucial role in its ability to inhibit tumor growth.

Anti-inflammatory Activity

Inflammation is a common pathway in various diseases, and thiazolidinones have been investigated for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:

- Substituents on the phenyl ring : The presence of electron-donating groups like methyl enhances antimicrobial and anticancer activities.

- Sulfanylidene group : This functional group is critical for the biological activity of these compounds.

Case Studies

Several case studies have highlighted the potential of thiazolidinone derivatives:

- Anticancer Efficacy : A study evaluated the anticancer effects of various thiazolidinone derivatives on breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Anti-HIV Activity : Research has indicated that some thiazolidinones possess anti-HIV properties, with specific derivatives showing IC50 values indicating potent inhibition against HIV replication .

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization. For example, analogous compounds are synthesized by reacting 4-chlorobenzaldehyde with 2,3-dimethylphenylthiosemicarbazide under reflux with a base (e.g., NaOH) to form the thiazolidinone ring . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield (typically 60–80%). Purity is validated via HPLC or TLC, and recrystallization from ethanol is common .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, related thiazolidinone derivatives are analyzed using SHELXL for refinement, with data collected on Bruker or Rigaku diffractometers (Mo/Kα radiation, λ = 0.71073 Å) . Complementary techniques include:

- NMR : and NMR in DMSO-d6 to confirm substituent integration and stereochemistry.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C=S) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks .

Q. What preliminary biological screening approaches are recommended?

Initial screening focuses on antimicrobial and anticancer activity. For example:

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer assays : MTT or SRB assays using cell lines (e.g., Dalton’s lymphoma ascites cells), with IC values compared to doxorubicin .

- Enzyme inhibition : Testing against COX-2 or bacterial cell wall synthesis enzymes via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic reproducibility across studies?

Discrepancies in yields or byproducts often arise from subtle variations in reaction conditions. For example:

- Catalyst choice : Lewis acids (e.g., ZnCl) vs. bases (e.g., NaOH) may alter cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while ethanol may reduce side reactions .

- Temperature control : Overheating during reflux can degrade intermediates, necessitating precise thermal monitoring .

Methodological transparency and detailed reporting of parameters (e.g., stirring rate, drying time) are critical for reproducibility .

Q. What strategies elucidate the mechanism of biological activity for this compound?

Mechanistic studies combine in vitro and in silico approaches:

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or DNA topoisomerases, validated via mutagenesis or competitive inhibition assays .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cancer cell death pathways .

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition constants (K) for bacterial transpeptidases .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

- QSAR studies : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with bioactivity .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity (e.g., electrophilicity of the thioxo group) .

- MD simulations : Assess membrane permeability and target binding stability over 100-ns trajectories .

Q. How does this compound compare to structurally similar derivatives in efficacy?

Comparative studies highlight:

- Substituent effects : 3,4-Dimethylphenyl groups enhance lipophilicity (logP ~4.8) compared to 4-fluorophenyl analogs (logP ~3.9), improving membrane penetration .

- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -NO) show stronger antimicrobial activity, while bulky substituents (e.g., dodecyl chains) improve anticancer potency .

- Crystallographic data : Packing interactions (e.g., π-π stacking in monoclinic P2/c systems) influence solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.